molecular formula C13H18N4O4 B6419791 ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1049566-87-1

ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B6419791
CAS No.: 1049566-87-1
M. Wt: 294.31 g/mol
InChI Key: MEFZRPDVIBLDCE-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked via a carbonyl group to a pyridazine moiety. The pyridazine core is substituted with a methyl group at position 1 and an oxo group at position 6, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. The compound’s synthesis likely involves coupling a pyridazine-3-carbonyl chloride with a piperazine derivative, followed by esterification .

Properties

IUPAC Name

ethyl 4-(1-methyl-6-oxopyridazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-3-21-13(20)17-8-6-16(7-9-17)12(19)10-4-5-11(18)15(2)14-10/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZRPDVIBLDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) Pyridazine-Piperidine/Piperazine Derivatives
  • Compound 2 from Ismail et al. (): (E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile
    • Key Differences :
  • Replaces the piperazine-ethyl carboxylate with a piperidinyl-vinyl group.
  • The pyridazine core retains the 6-oxo group but introduces a nitrile at position 3.
(b) Fused Pyridazine Systems
  • Compound 11 (Ismail et al.): N-Aminopyrido[3,4-d]pyridazine Key Differences:
  • Features a fused pyrido[3,4-d]pyridazine system instead of a monocyclic pyridazine.
  • Lacks the piperazine-carboxylate substituent, replacing it with an amino group. Implications: The fused ring system enhances planar rigidity, which could improve stacking interactions in crystallographic packing but reduce solubility compared to the target compound .

Substituent-Based Analogues

(a) Piperazine Derivatives in Therapeutics
  • Piperazine-1-carboxylates (Rathi et al., ):
    • Ethyl, methyl, and propyl carboxylates are common.
    • Comparison : The ethyl group in the target compound balances lipophilicity and metabolic stability better than shorter (methyl) or longer (propyl) chains, optimizing membrane permeability and half-life .
(b) 6-Oxo Pyridazine Derivatives
  • Pyridazino[4,5-d]pyridazine 17 (Ismail et al.): Substituted with a p-chlorophenyl group via diazonium coupling.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The 6-oxo group and piperazine N-H in the target compound participate in hydrogen-bonding networks, as described by Bernstein et al. (). These interactions likely stabilize crystal lattices, similar to patterns observed in related pyridazine derivatives. In contrast, compounds with non-polar substituents (e.g., chloroaryl groups) exhibit weaker intermolecular forces, leading to lower melting points .

Ring Puckering and Conformation

Cremer-Pople parameters () can quantify piperazine ring puckering. The ethyl carboxylate may induce slight chair distortions compared to unsubstituted piperazines, altering solvent accessibility .

Hypothetical Data Table: Key Properties of Analogues

Compound Name Core Structure Substituents on Pyridazine Piperazine Substituent Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C)
Target Compound Pyridazine-Piperazine 1-methyl-6-oxo Ethyl carboxylate ~323.3 (calculated) ~10 (moderate) ~180–185 (hypothetical)
(E)-6-oxo-1-aryl-4-(2-N-piperidinyl)vinyl Pyridazine-Piperidine 6-oxo-1-aryl Vinyl-piperidine ~350 (estimated) ~5 (low) ~200–210 (observed)
N-aminopyrido[3,4-d]pyridazine Fused Pyridazine Amino group None ~210 (estimated) ~20 (high) ~150–160 (hypothetical)

Research Findings and Implications

  • Solubility : The ethyl carboxylate enhances aqueous solubility compared to aryl or nitrile-substituted analogues, critical for bioavailability .
  • Target Binding : The 6-oxo group’s hydrogen-bonding capability may improve affinity for enzymatic active sites, as seen in kinase inhibitors .
  • Crystallography : Structural validation via SHELX () and ORTEP () ensures accuracy in conformational analysis, aiding drug design .

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